![molecular formula C20H35N7O9 B1336611 H-Arg-Glu-Asp-Val-OH](/img/structure/B1336611.png)
H-Arg-Glu-Asp-Val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Glu-Asp-Val-OH is a useful research compound. Its molecular formula is C20H35N7O9 and its molecular weight is 517.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
H-Arg-Glu-Asp-Val-OH exhibits several biological activities, primarily attributed to its ability to interact with specific receptors and proteins in the body. Notably, it acts as a platelet aggregation inhibitor , which is crucial for preventing thrombus formation during surgical procedures or in patients with cardiovascular diseases . Additionally, it plays a role in promoting cell adhesion and migration, making it a valuable compound in tissue engineering applications.
Platelet Aggregation Inhibition
This compound has been shown to effectively inhibit platelet aggregation, thus playing a significant role in thrombus prevention. This property is particularly beneficial in cardiovascular research, where controlling blood clot formation is critical .
Tissue Engineering
The peptide's ability to enhance cell adhesion makes it an essential component in tissue engineering. It has been utilized to modify surfaces of biomaterials to improve cellular responses, such as endothelial cell attachment and proliferation on acellular grafts .
Drug Delivery Systems
Research indicates that this compound can be incorporated into drug delivery systems to enhance targeting and efficacy of therapeutic agents. Its affinity for integrins allows for selective binding to target cells, facilitating localized drug delivery .
Case Study 1: Platelet Aggregation Inhibition
In a study assessing the effects of this compound on platelet function, researchers found that the peptide significantly reduced platelet aggregation in response to various agonists. The study demonstrated that at concentrations as low as 10 µM, RGDV effectively inhibited thrombus formation in vitro, highlighting its potential use in clinical settings for patients at risk of thrombosis.
Case Study 2: Tissue Engineering Applications
A recent investigation focused on the use of this compound immobilized on acellular vascular grafts. The results indicated that increasing peptide density on graft surfaces led to enhanced endothelial cell adhesion while simultaneously suppressing platelet adhesion and fibrin clot deposition under ex vivo conditions. This suggests that RGDV-modified grafts could improve patency rates in vascular surgeries .
属性
分子式 |
C20H35N7O9 |
---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1 |
InChI 键 |
WMOHCDYSWGUDJC-ASHKBJFXSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
序列 |
REDV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。